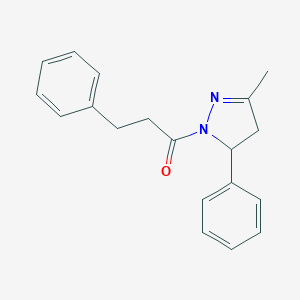![molecular formula C15H15FN4O3S B257843 N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257843.png)
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, commonly known as FPTQ, is a synthetic compound that has been the subject of scientific research in recent years. FPTQ belongs to the class of pyrazolotriazine compounds and has been found to have potential applications in the field of medicine and drug development.
作用機序
The mechanism of action of FPTQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. FPTQ has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of cyclin-dependent kinases, which are proteins that regulate the cell cycle.
Biochemical and Physiological Effects:
FPTQ has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FPTQ has also been found to inhibit the migration and invasion of cancer cells. In addition, FPTQ has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using FPTQ in lab experiments include its synthetic accessibility, high purity, and potential applications in drug development. However, the limitations of using FPTQ in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on FPTQ. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis of FPTQ to improve its yield and purity. Additionally, the potential applications of FPTQ in the treatment of other diseases, such as viral infections, should be explored. Finally, the development of FPTQ-based drugs and their clinical trials should be pursued.
Conclusion:
In conclusion, FPTQ is a synthetic compound that has potential applications in the field of medicine and drug development. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for further research. The synthesis of FPTQ has been optimized to improve its yield and purity, and its mechanism of action and molecular targets are still being investigated. The future directions for the research on FPTQ include the optimization of its synthesis, the exploration of its potential applications in the treatment of other diseases, and the development of FPTQ-based drugs.
合成法
The synthesis of FPTQ involves a multi-step process that includes the reaction of 2-fluoroaniline with 2,4-pentanedione, followed by the reaction with thiosemicarbazide. The resulting product is further subjected to cyclization and oxidation to obtain FPTQ. The synthesis of FPTQ has been optimized to improve the yield and purity of the compound.
科学的研究の応用
FPTQ has been found to have potential applications in the field of drug development. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. FPTQ has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have antiviral activity against hepatitis C virus.
特性
製品名 |
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
|---|---|
分子式 |
C15H15FN4O3S |
分子量 |
350.4 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C15H15FN4O3S/c1-15(2)13(23)18-14(24)19-11(21)7-10(20(15)19)12(22)17-9-6-4-3-5-8(9)16/h3-6,10H,7H2,1-2H3,(H,17,22)(H,18,23,24) |
InChIキー |
NSYKTDSPBGRDLU-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC=C3F)C |
正規SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC=C3F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)



![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)


![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)